(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
Description
Core Molecular Architecture
The 2H-chromene framework consists of a benzopyran system featuring a fused benzene ring (positions 1–6) and a dihydropyran ring (positions 7–9). In the target compound, the pyran oxygen resides at position 1, while the imino group (=N–) at position 2 creates a conjugated system with the adjacent carboxamide at position 3. The 2-chloro-4-fluorophenyl substituent at the imino nitrogen introduces steric and electronic effects, while the 8-methoxy group enhances electron density in the benzopyran system.
X-ray diffraction studies of analogous 4H-chromenes reveal planar benzopyran cores with slight deviations (≤5°) in substituent dihedral angles. For this derivative, density functional theory (DFT) optimizations predict a near-planar chromene backbone (C3–C2–N–Caryl dihedral: 8.2°), stabilized by conjugation between the imino group and carboxamide. The pyridin-2-yl group adopts a perpendicular orientation relative to the chromene plane, minimizing steric clashes with the ortho-chloro substituent.
Table 1: Key bond lengths and angles from DFT-optimized geometry
| Parameter | Value (Å/°) |
|---|---|
| C2–N (imino) | 1.28 Å |
| C3–C (carboxamide) | 1.49 Å |
| C2–N–Caryl dihedral | 8.2° |
| Pyridinyl-C–N–C3 angle | 121.7° |
Stereochemical Considerations
The (2Z) configuration arises from the syn-periplanar arrangement of the 2-chloro-4-fluorophenyl group and carboxamide across the C=N bond. This stereochemistry is stabilized by an intramolecular hydrogen bond between the carboxamide NH and the pyran oxygen (distance: 2.1 Å). The 8-methoxy group adopts an equatorial orientation, avoiding steric hindrance from the adjacent imino substituent.
Conformational analysis via potential energy surface scans identifies two low-energy states:
Electronic and Conformational Properties
The electron-withdrawing chloro and fluoro substituents lower the HOMO energy (-6.2 eV) compared to unsubstituted 2H-chromenes (-5.8 eV). Time-dependent DFT calculations predict strong absorption at 365 nm (ε = 12,400 M⁻¹cm⁻¹) due to π→π* transitions in the chromene-imino system.
The carboxamide group exhibits partial double-bond character (C–N: 1.34 Å), enabling resonance stabilization with the chromene ring. Natural bond orbital (NBO) analysis reveals hyperconjugation between the lone pairs of the pyran oxygen and the σ* orbital of the C2–N bond (stabilization energy: 18.6 kcal/mol).
Electronic Effects of Substituents:
Noncovalent Interaction Profiles
Hirshfeld surface analysis of crystalline analogs identifies three dominant interactions:
- N–H···O hydrogen bonds (34% contribution): Between carboxamide NH and pyran oxygen.
- C–H···π interactions (22%): Involving the fluorophenyl ring and pyridinyl group.
- Halogen bonding (12%): Chlorine participates in Cl···N contacts (3.1 Å) with pyridinyl nitrogen.
Quantum theory of atoms in molecules (QTAIM) confirms bond critical points between the imino nitrogen and carboxamide carbonyl (ρ = 0.32 e/ų), indicative of resonance-assisted hydrogen bonding.
Comparative Analysis with Analogous Chromenes
Table 2: Key differences from structurally related compounds
The pyridinyl-carboxamide group enhances solubility in polar aprotic solvents (logP = 1.8 vs. 2.5 for alkylcarboxamides). Regioselective cyclization observed in precursor synthesis aligns with mechanisms proposed for triethyl phosphonoacetate reactions.
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)imino-8-methoxy-N-pyridin-2-ylchromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O3/c1-29-18-6-4-5-13-11-15(21(28)27-19-7-2-3-10-25-19)22(30-20(13)18)26-17-9-8-14(24)12-16(17)23/h2-12H,1H3,(H,25,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGFKKZEUDUMOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=C(C=C(C=C3)F)Cl)C(=C2)C(=O)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, in vitro studies, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 422.8 g/mol. The structure includes a chromene core substituted with a chloro-fluorophenyl group and a methoxy-pyridine moiety, contributing to its biological activity.
Synthesis
The synthesis typically involves the reaction of appropriate aldehydes with amines in the presence of catalysts under controlled conditions. For instance, microwave-assisted synthesis has been reported to enhance yield and purity, leading to compounds with significant biological profiles .
Anticancer Activity
Recent studies have demonstrated that derivatives of chromene compounds exhibit notable anticancer properties. For example, a related compound was tested against multiple cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). The results indicated strong cytotoxic effects with IC50 values comparable to established chemotherapeutics like Vinblastine and Colchicine .
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 0.216 | Sorafenib | 0.230 |
| HCT-116 | 0.259 | Sorafenib | 0.307 |
| A549 | 0.300 | Vinblastine | 0.250 |
The compound's mechanism involves inhibition of key kinases such as EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis. Docking studies have supported these findings by showing favorable interactions within the active sites of these kinases .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antibacterial and antifungal activities. Screening against various pathogens revealed effective inhibition with minimal inhibitory concentration (MIC) values ranging from 0.78 to 1.56 µM against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 1.00 |
| Escherichia coli | 1.56 |
| Candida albicans | 1.20 |
Case Studies
A case study involving the compound demonstrated significant tumor growth inhibition in xenograft models when administered at doses of 100 mg/kg over a period of two weeks, although results indicated moderate effectiveness compared to more potent agents . This highlights the need for further optimization in terms of bioavailability and tissue penetration.
Structure-Activity Relationship (SAR)
The presence of halogen substituents (chlorine and fluorine) on the phenyl ring appears to enhance both anticancer and antimicrobial activities, possibly due to increased lipophilicity and interaction with biological targets . Modifications to the methoxy group have also been explored to optimize potency.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of chromene compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell walls or inhibiting essential metabolic pathways .
Anticancer Potential
Compounds with similar structures have been investigated for their anticancer properties. The chromene scaffold is known to interact with multiple cellular targets, potentially leading to apoptosis in cancer cells. In vitro studies have indicated that these compounds can induce cell cycle arrest and apoptosis in various cancer cell lines.
Anti-inflammatory Effects
Chromene derivatives have been studied for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Study 1: Antimicrobial Screening
A study conducted on a related chromene derivative demonstrated its efficacy against several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing that the compound effectively inhibited bacterial growth at low concentrations. The study highlighted the potential of chromene derivatives as lead compounds for developing new antibiotics .
Case Study 2: Anticancer Activity
In another investigation, a series of chromene derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results indicated that certain modifications to the chromene structure enhanced cytotoxicity, suggesting that (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide may also exhibit similar properties.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Reaction Conditions | Outcome | Mechanism |
|---|---|---|
| Acidic (HCl, reflux) | Formation of carboxylic acid and ammonium chloride | Nucleophilic acyl substitution |
| Basic (NaOH, aqueous ethanol) | Formation of carboxylate salt and ammonia | Base-promoted hydrolysis |
This reaction is critical for modifying solubility or introducing reactive carboxyl groups.
Reduction of the Imino Group (C=N)
The imino group can be reduced to an amine using agents like sodium borohydride (NaBH₄) or hydrogen gas with catalysts.
| Reagent/Conditions | Product | Selectivity |
|---|---|---|
| NaBH₄ in methanol (0–5°C) | Secondary amine (-NH-) | Partial reduction observed |
| H₂/Pd-C (room temperature) | Saturated amine derivative | Complete reduction |
Reduction alters electronic properties, potentially enhancing bioactivity.
Electrophilic Aromatic Substitution (EAS)
The electron-rich chromene core and methoxy group facilitate EAS reactions, such as nitration or halogenation.
| Reaction | Conditions | Position |
|---|---|---|
| Nitration (HNO₃/H₂SO₄) | 0–5°C, 2 hours | Para to methoxy group |
| Bromination (Br₂/FeBr₃) | Reflux in CCl₄ | Ortho/para to electron-donating groups |
Substituents like methoxy direct incoming electrophiles to specific positions.
Nucleophilic Aromatic Substitution (NAS)
The 2-chloro-4-fluorophenyl group participates in NAS due to electron-withdrawing halogens.
| Nucleophile | Conditions | Product |
|---|---|---|
| Ammonia (NH₃) | High pressure, Cu catalyst | Aryl amine derivative |
| Methoxide (CH₃O⁻) | DMF, 80°C | Methoxy-substituted aryl compound |
This reactivity is leveraged to introduce functional groups for further derivatization.
Coordination with Metal Ions
The pyridine ring acts as a ligand, forming complexes with transition metals like Pd(II) or Cu(I).
| Metal Salt | Conditions | Application |
|---|---|---|
| PdCl₂ in ethanol | Room temperature, 12 hours | Catalytic cross-coupling reactions |
| CuI with phenanthroline | Reflux in acetonitrile | Click chemistry scaffolds |
Metal complexes are pivotal in catalysis or materials science.
Cycloaddition Reactions
The chromene’s conjugated diene system engages in Diels-Alder reactions with dienophiles.
| Dienophile | Conditions | Product |
|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused bicyclic adduct |
| Tetracyanoethylene (TCNE) | Dichloromethane, 25°C | Electron-deficient cycloadduct |
These reactions expand the compound’s utility in synthesizing polycyclic architectures .
Cross-Coupling Reactions
Halogenated aryl groups (Cl, F) enable Suzuki-Miyaura or Ullmann couplings.
| Coupling Type | Conditions | Outcome |
|---|---|---|
| Suzuki-Miyaura (Pd(PPh₃)₄) | K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives |
| Ullmann (CuI, 1,10-phenanthroline) | DMSO, 120°C | C–N bond formation |
Such reactions are key for modular drug design.
Oxidation of the Chromene Core
Oxidizing agents convert the chromene’s double bond into epoxides or diketones.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| mCPBA (meta-chloroperbenzoic acid) | CH₂Cl₂, 0°C | Epoxide |
| KMnO₄ (acidic) | H₂SO₄, 50°C | Diketone |
Oxidation products serve as intermediates for further functionalization.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Chromene Scaffold and Substituent Variations
The chromene scaffold is shared across multiple analogs, but substituent variations critically influence biological activity and physicochemical properties.
Table 1: Substituent Comparison of Chromene Derivatives
Physicochemical Properties
- Solubility : The target compound’s methoxy and pyridinyl groups likely improve aqueous solubility compared to ’s chlorinated analogs .
- Electronic Effects : The electron-withdrawing Cl/F substituents may increase electrophilicity, enhancing interactions with nucleophilic residues in biological targets.
Q & A
Q. What are the critical synthetic steps and reaction optimizations for preparing (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide?
- Methodological Answer : The synthesis involves sequential substitution, reduction, and condensation reactions. For example, nitrobenzene derivatives can undergo substitution under alkaline conditions (e.g., KOH/EtOH) with pyridylmethanol analogs to form intermediates like N-(3-chloro-4-(2-pyridylmethoxy)nitrobenzene. Subsequent reduction using Fe/HCl under reflux yields the aniline derivative. Condensation with cyanoacetic acid in the presence of a coupling agent (e.g., DCC) completes the carboxamide formation. Key optimizations include controlling pH during substitution to minimize side products and using inert atmospheres during reduction to prevent oxidation .
Q. How is the structural identity of this compound confirmed using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : and NMR can confirm the Z-configuration of the imine group by analyzing chemical shifts of adjacent protons (e.g., deshielded imine protons at δ 8.5–9.0 ppm) and coupling patterns. Methoxy groups typically appear as singlets near δ 3.8–4.0 ppm.
- HPLC/MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] peak matching theoretical mass). Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>98% by area normalization) .
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond lengths and angles, particularly the imine C=N bond (~1.28 Å) and chromene ring planarity .
Q. What standardized protocols are used to evaluate solubility and stability under physiological conditions?
- Methodological Answer :
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Samples are filtered (0.22 µm) and quantified via UV-Vis spectroscopy against a calibration curve.
- Stability : Incubate in PBS or liver microsomes (for metabolic stability). Analyze degradation products using LC-MS/MS. Hydrolytic stability is tested at varying pH (1–10) and temperatures (25–60°C) .
Advanced Research Questions
Q. How can tautomeric equilibria (e.g., imine-enamine) be experimentally resolved, and what computational methods validate these findings?
- Methodological Answer :
- Variable-temperature NMR : Monitor chemical shift changes of imine (δ ~8.5 ppm) and enamine (δ ~6.5–7.0 ppm) protons across a temperature range (e.g., 25–80°C). Line-shape analysis calculates equilibrium constants.
- DFT calculations : Use Gaussian or ORCA software to compute Gibbs free energy differences between tautomers at the B3LYP/6-31G(d) level. Compare predicted NMR shifts with experimental data .
Q. How to address contradictory bioactivity data in enzyme inhibition assays (e.g., IC variability across studies)?
- Methodological Answer :
- Assay standardization : Validate enzyme source (e.g., recombinant vs. native), substrate concentration (Km-adjusted), and incubation time. Include positive controls (e.g., known inhibitors).
- Structural analogs : Compare activity of derivatives (e.g., halogen-substituted phenyl rings) to identify SAR trends. For example, fluorophenyl groups may enhance binding affinity via hydrophobic interactions, while methoxy groups influence solubility .
- Crystallographic docking : Perform molecular docking (e.g., AutoDock Vina) using X-ray structures of target enzymes to rationalize potency differences .
Q. What strategies mitigate batch-to-batch variability in chiral purity during scale-up synthesis?
- Methodological Answer :
- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/IPA gradients to separate enantiomers. Optimize flow rates and column temperature for resolution.
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key steps (e.g., imine formation) to enhance enantiomeric excess (ee >99%). Monitor ee via polarimetry or chiral HPLC .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to track reaction progress and impurity formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
